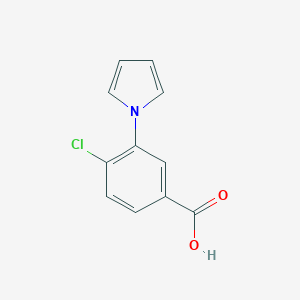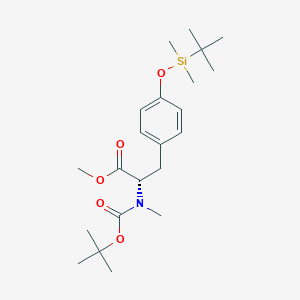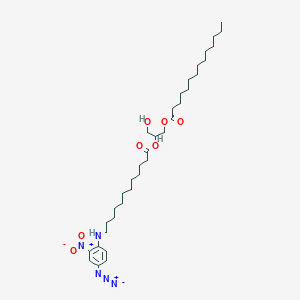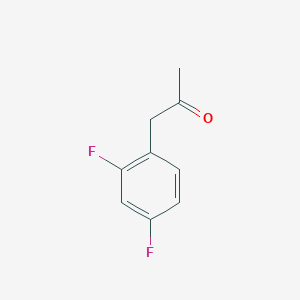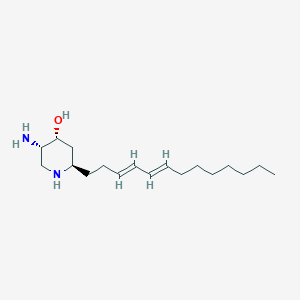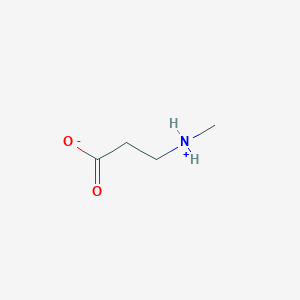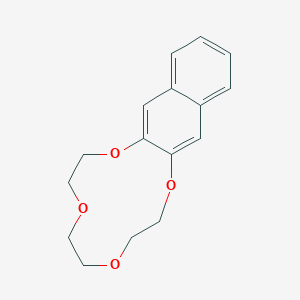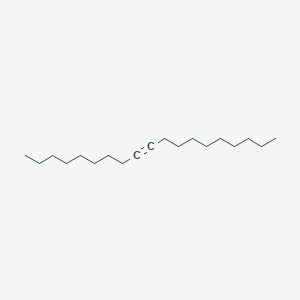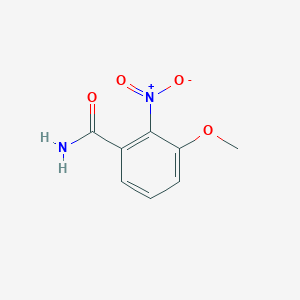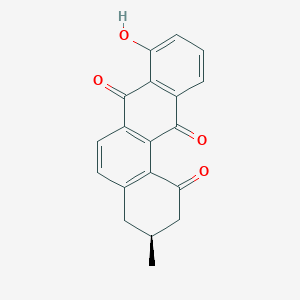
Ochromycinone
Overview
Description
(+)-ochromycinone is an angucycline.
Ochromycinone is under investigation in clinical trial NCT01047943 (STA-21 Topical Efficacy on Psoriasis).
This compound is a natural product found in Streptomyces with data available.
Mechanism of Action
Target of Action
The primary target of Ochromycinone is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a major downstream signaling mediator of important pro-inflammatory cytokines involved in Th-17 cell differentiation, playing a significant role in regulating Th-17/Treg balance and the development of autoimmune diseases .
Mode of Action
This compound acts as a STAT3 inhibitor . It blocks STAT3 dimerization and DNA binding , thereby inhibiting STAT3 activation and impairing the expression of STAT3 target genes .
Biochemical Pathways
The JAK/STAT signaling pathway plays a significant role in cytokines and growth factors signaling involved in the pathogenesis of various diseases, including rheumatoid arthritis (RA) . By inhibiting STAT3, this compound can potentially alter these biochemical pathways, affecting the balance of Th-17/Treg cells and the functions of synovial fibroblasts in RA .
Result of Action
The inhibition of STAT3 by this compound leads to a reduction in the proportion of Th-17 cells and the expression of STAT3 target genes involved in Th-17 cell differentiation . Conversely, it increases the proportion of Treg cells, which theoretically may result in the suppression of inflammation . Additionally, this compound can reduce the expression of STAT3 target genes related to cell proliferation, apoptosis, and inflammation, leading to a decrease in proliferation and an increase in apoptosis of RA synovial fibroblasts .
Biochemical Analysis
Biochemical Properties
Ochromycinone interacts with STAT3, a signal transducer and activator of transcription . It inhibits the DNA binding activity and dimerization of STAT3 . This interaction is crucial in its role as an anticancer and antimicrobial agent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the DNA binding activity and dimerization of STAT3 , which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the DNA binding activity and dimerization of STAT3 . This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other biomolecules .
Properties
IUPAC Name |
(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXOCUFQSQDJS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473279 | |
| Record name | Ochromycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28882-53-3 | |
| Record name | Ochromycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028882533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochromycinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ochromycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCHROMYCINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ochromycinone?
A1: this compound has a molecular formula of C19H16O5 and a molecular weight of 324.32 g/mol. []
Q2: What spectroscopic data is available to characterize this compound?
A2: Researchers commonly use a combination of techniques including 1H NMR, 13C NMR, HSQC, HMBC, and NOESY spectroscopy to elucidate the structure of this compound and its derivatives. These methods provide information about the connectivity, environment, and spatial arrangement of atoms within the molecule. [, , ]
Q3: What are the common synthetic approaches to this compound?
A3: Several synthetic strategies have been developed for this compound. One prominent route utilizes a Diels-Alder reaction between 5-hydroxy-1,4-naphthoquinone and a suitable diene, followed by aromatization and functional group manipulations. Other approaches employ directed ortho-metalation reactions or gold-catalyzed benzannulation reactions. [, , , , , , , ]
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of a quinone moiety in this compound makes it susceptible to reduction. Studies have investigated the regio- and stereoselective reduction of a tetrahydroangucyclinone derivative of this compound, revealing preferential hydride attack from the less hindered face of the molecule. []
Q5: Have any studies explored the catalytic properties of this compound?
A5: While this compound itself hasn't been extensively studied for its catalytic properties, research highlights the potential of gold and copper catalysts in the synthesis of angucyclinones, including this compound. These catalysts facilitate [4+2] benzannulation reactions, providing an efficient route to the core structure of these compounds. [, ]
Q6: What are the reported biological activities of this compound?
A6: this compound exhibits a range of biological activities, including antibacterial and potential anticancer properties. Research suggests that some of its analogues might act as inhibitors of STAT-3 dimerization, a process involved in cell growth and survival. [, , ]
Q7: Are there any known natural sources of this compound?
A7: this compound has been isolated from various sources, including the marine-derived Streptomyces sp. B6219 [] and the rhizosphere of Rosa indica L. [] Additionally, researchers have discovered new angucyclinones, structurally related to this compound, from the marine mollusk associated actinomycete Saccharothrix espanaensis An 113. []
Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A8: While comprehensive SAR studies on this compound itself are limited, research has investigated modifications to the angucyclinone scaffold. For instance, the introduction of a hydroxyl group at the 11-position of a related compound resulted in a specific stereoisomer, potentially leading to new anticancer saquayamycin analogues. [, ]
Q9: Is there any available data on the pharmacokinetics and pharmacodynamics of this compound?
A9: Currently, detailed pharmacokinetic and pharmacodynamic data for this compound is limited. Further research is necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy. [, ]
Q10: What is known about the toxicity and safety profile of this compound?
A10: Limited information is available regarding the toxicological profile of this compound. Further investigation is needed to assess potential adverse effects, long-term effects, and safety concerns. []
Q11: What is the environmental impact and degradation pathway of this compound?
A11: Data regarding the environmental fate and ecotoxicological effects of this compound is currently limited. Research focusing on the environmental impact of related antibiotics and strategies to mitigate negative impacts is crucial for responsible development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


